1-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-indazol-4-one
Overview
Description
1-(2-Hydroxyethyl)-4,5,6,7-tetrahydro-1H-indazol-4-one is a heterocyclic compound that features an indazole core structure
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes such as petase . PETase is a type of hydrolase enzyme that breaks down polyethylene terephthalate (PET), a common type of plastic .
Mode of Action
It’s known that similar compounds can bind to their target enzymes and alter their activity . For instance, in the case of PETase, the compound could potentially bind to the enzyme and influence its ability to degrade PET .
Biochemical Pathways
It’s known that similar compounds can influence the degradation of pet . This process involves the hydrolysis of PET into terephthalic acid (TPA) and ethylene glycol (EG), which are then further metabolized .
Pharmacokinetics
Similar compounds, such as hydroxyethyl starch, have been studied extensively . These compounds are rapidly metabolized and excreted, and their plasma clearance is significantly higher than other similar compounds .
Result of Action
Similar compounds have been found to have genotoxic effects . For instance, 2-hydroxyethyl methacrylate (HEMA), a methacrylate commonly used in dentistry, has been reported to induce genotoxic effects .
Action Environment
Similar compounds, such as icaridin, have been found to be effective insect repellents in various environments . The effectiveness of these compounds can be influenced by factors such as temperature, humidity, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . For instance, it has been found to show degradation activity toward bis(2-hydroxyethyl) terephthalate (BHET), a polyethylene terephthalate degradation intermediate
Cellular Effects
The effects of 1-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-indazol-4-one on various types of cells and cellular processes are complex and multifaceted. For instance, it has been found to influence cell function by interacting with cell signaling pathways . It also appears to have an impact on gene expression and cellular metabolism . The specific cellular processes affected by this compound and the mechanisms through which it exerts these effects are still being investigated.
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules and potential enzyme inhibition or activation . Changes in gene expression have also been associated with this compound
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models Specific details about threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not currently available
Metabolic Pathways
This compound is likely involved in certain metabolic pathways It may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels
Preparation Methods
The synthesis of 1-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-indazol-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the condensation of hydrazine derivatives with ketones or aldehydes, followed by cyclization to form the indazole ring. The reaction conditions often involve the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-(2-Hydroxyethyl)-4,5,6,7-tetrahydro-1H-indazol-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The hydroxyl group in the compound can undergo nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like alkoxides or amines .
Scientific Research Applications
1-(2-Hydroxyethyl)-4,5,6,7-tetrahydro-1H-indazol-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Comparison with Similar Compounds
1-(2-Hydroxyethyl)-4,5,6,7-tetrahydro-1H-indazol-4-one can be compared with other similar compounds, such as:
1-(2-Hydroxyethyl)piperazine: Both compounds contain a hydroxyethyl group, but differ in their core structures, leading to different chemical and biological properties.
1-(2-Hydroxyethyl)-3,3-dimethylindolino-6’-nitrobenzopyrylospiran: This compound also features a hydroxyethyl group but has a more complex structure with additional functional groups.
The uniqueness of this compound lies in its indazole core, which imparts specific chemical reactivity and potential biological activities that are distinct from other similar compounds.
Properties
IUPAC Name |
1-(2-hydroxyethyl)-6,7-dihydro-5H-indazol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c12-5-4-11-8-2-1-3-9(13)7(8)6-10-11/h6,12H,1-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTQZXVSASCORE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=NN2CCO)C(=O)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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